Lipophilicity Comparison with Analogs
The target compound exhibits a computed XLogP3-AA of 5.4, which is 0.1 log unit higher than the 6-hexyl-1,2-dimethyl analog (XLogP = 5.3) and approximately 2.9 log units higher than unsubstituted cyclohepta-1,4-diene (XLogP ≈ 2.5) [1]. This quantifiable difference in lipophilicity directly impacts solvent partitioning, membrane permeability, and retention time in chromatographic purification.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.4 |
| Comparator Or Baseline | 6-Hexyl-1,2-dimethylcyclohepta-1,4-diene (XLogP = 5.3); Cyclohepta-1,4-diene (XLogP ≈ 2.5) |
| Quantified Difference | +0.1 vs. dimethyl analog; +2.9 vs. parent diene |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) and XLogP (chem960); standard conditions |
Why This Matters
Even a 0.1 log unit difference in XLogP can translate to a measurable shift in logD and chromatographic retention, critical for purification protocol design and consistent synthetic intermediate behavior.
- [1] PubChem Compound Summary for CID 71421999, '6-Hexyl-2-methylcyclohepta-1,4-diene'. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/compound/71421999 (accessed 2026-04-26). View Source
